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AMP-PCP

Cat. No.: B1201737
CAS No.: 3469-78-1
M. Wt: 505.21 g/mol
InChI Key: UFZTZBNSLXELAL-IOSLPCCCSA-N
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Description

Chemical Structure and Properties

Adenosine-5'-(beta,gamma-methylene)triphosphate possesses a distinctive molecular structure that closely mimics adenosine triphosphate while preventing enzymatic hydrolysis. The compound features a molecular formula of C₁₁H₁₈N₅O₁₂P₃ with a molecular weight of 505.21 grams per mole. The critical structural modification involves the replacement of the oxygen atom bridging the beta and gamma phosphate groups with a methylene group (-CH₂-), creating a stable carbon-phosphorus bond that resists cleavage by adenosine triphosphatases and related enzymes.

The three-dimensional conformation of adenosine-5'-(beta,gamma-methylene)triphosphate closely resembles that of native adenosine triphosphate, allowing it to bind effectively to adenosine triphosphate-binding sites while maintaining the spatial requirements for protein interactions. The adenine moiety retains its characteristic purine ring structure, which is essential for recognition by adenine nucleotide-binding proteins. The ribose sugar maintains its natural beta-D-ribofuranose configuration, preserving the stereochemical requirements for enzymatic recognition.

The phosphate chain configuration represents the most significant structural feature of this analog. The alpha-phosphate group remains unchanged from natural adenosine triphosphate, while the methylene bridge between the beta and gamma phosphates creates a unique chemical environment. This modification results in altered electronic properties compared to the natural substrate, with the methylene group providing increased chemical stability under physiological conditions.

Table 1: Physical and Chemical Properties of Adenosine-5'-(beta,gamma-methylene)triphosphate

Property Value Reference
Molecular Formula C₁₁H₁₈N₅O₁₂P₃
Molecular Weight 505.21 g/mol
Chemical Abstract Service Number 3469-78-1
Density (Predicted) 2.50 g/cm³
Water Solubility 50 mg/mL
Storage Temperature -20°C
Physical Form White Powder

Nomenclature and Synonyms

The nomenclature of adenosine-5'-(beta,gamma-methylene)triphosphate reflects both its structural relationship to adenosine triphosphate and its distinctive chemical modifications. The International Union of Pure and Applied Chemistry name describes the compound as disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate. This systematic nomenclature precisely defines the stereochemistry and connectivity of all atoms within the molecule.

The compound is known by numerous synonyms that reflect different aspects of its structure and function. The designation beta,gamma-methylene adenosine 5'-triphosphate directly describes the site of structural modification relative to natural adenosine triphosphate. Alternative names include adenylyl(beta,gamma-methylene)diphosphonate, which emphasizes the phosphonate nature of the modified region. The abbreviated forms commonly used in scientific literature include various combinations that reference the methylene substitution.

Table 2: Synonyms and Alternative Names for Adenosine-5'-(beta,gamma-methylene)triphosphate

Category Name Reference
Systematic Name 5'-adenylyl (beta,gamma-methylene)diphosphonate
Descriptive Name beta,gamma-methylene adenosine 5'-triphosphate
Chemical Abstract Service Name 5'-adenylic acid, monohydride with methylenebis(phosphonic acid)
Trade/Research Name Adenylylmethylenediphosphonate
Structural Descriptor beta,gamma-methylene adenosine triphosphate
Alternate Descriptor adenosine 5'-(beta,gamma-methylene)triphosphate

The disodium salt form of adenosine-5'-(beta,gamma-methylene)triphosphate represents the most commonly used preparation for biochemical studies. This salt form enhances water solubility and provides a stable formulation for laboratory use. The disodium salt has the molecular formula C₁₁H₁₆N₅Na₂O₁₂P₃ with a molecular weight of 549.17 grams per mole.

Historical Development as an Adenosine Triphosphate Analog

The development of adenosine-5'-(beta,gamma-methylene)triphosphate emerged from the need for stable adenosine triphosphate analogs that could resist enzymatic hydrolysis while maintaining biological activity. Early research into phosphonate-containing nucleotides led to the synthesis of various methylene-bridged analogs of naturally occurring nucleoside triphosphates. The specific design of adenosine-5'-(beta,gamma-methylene)triphosphate addressed the challenge of studying adenosine triphosphate-dependent processes without the complication of substrate consumption through hydrolysis.

The enzymatic synthesis of adenosine triphosphate bisphosphonate analogs was first achieved using T4 ribonucleic acid ligase, which demonstrated the ability to catalyze the formation of adenosine triphosphate beta,gamma-bisphosphonate analogs. This enzymatic approach utilized methylenebisphosphonate as a substrate with a relative velocity rate of 100% compared to other bisphosphonate substrates, establishing adenosine-5'-(beta,gamma-methylene)triphosphate as the most efficiently synthesized analog in this series. The presence of pyrophosphatase approximately doubled the rate of synthesis, indicating the importance of product removal in driving the enzymatic reaction forward.

The development of reactive adenosine-5'-(beta,gamma-methylene)triphosphate derivatives further expanded the utility of this compound class. The synthesis of N6-(6-bromoacetamidohexyl)-adenosine-5'-(beta,gamma-methylene)triphosphate created a reactive analog capable of covalently labeling adenine nucleotide binding sites. This derivative rapidly inactivated key enzymes including rabbit muscle glyceraldehyde 3-phosphate dehydrogenase, myokinase, and creatine kinase under mild conditions, with complete inactivation observed when one mole of reagent per mole of enzyme subunit was incorporated.

The historical development of adenosine-5'-(beta,gamma-methylene)triphosphate synthesis has involved various chemical approaches beyond enzymatic methods. The classical chemical synthesis typically involves the condensation of adenosine 5'-monophosphate with methylenediphosphonic acid under carefully controlled conditions. The optimization of reaction conditions, including temperature, pH, and reagent concentrations, has led to improved yields and purity of the final product.

Biochemical Significance in Enzyme Studies

The biochemical significance of adenosine-5'-(beta,gamma-methylene)triphosphate lies primarily in its ability to bind to adenosine triphosphate-binding sites without undergoing hydrolysis, making it an invaluable tool for structural and mechanistic studies. The compound demonstrates high affinity binding to the Heat Shock Protein 90 N-terminal domain with a dissociation constant of 3.8 micromolar. This binding interaction favors the formation of the active homodimer of Heat Shock Protein 90, illustrating the compound's ability to stabilize specific protein conformations.

In the context of calcium adenosine triphosphatase studies, adenosine-5'-(beta,gamma-methylene)triphosphate has provided crucial insights into the structural changes accompanying different enzymatic states. Crystal structures of calcium adenosine triphosphatase with bound adenosine-5'-(beta,gamma-methylene)triphosphate revealed that in the presence of calcium ions, the analog binds near the hinge between the nucleotide-binding and phosphorylation domains, cross-linking these domains through multiple hydrogen bonds. The triphosphate chain adopts an extended conformation with no magnesium bound, and the adenine ring stacks with phenylalanine 487 in the nucleotide-binding domain.

The compound's resistance to hydrolysis has made it particularly valuable for studying adenosine triphosphate receptor pharmacology in smooth muscle preparations. Comparative studies using adenosine triphosphate, adenosine-5'-(beta,gamma-methylene)triphosphate, and L-adenosine-5'-(beta,gamma-methylene)triphosphate in various isolated smooth muscle preparations revealed distinct receptor subtypes. In guinea pig vas deferens, rat portal vein, and rat anococcygeus tissues, all nucleotides caused contractions with a potency order of L-adenosine-5'-(beta,gamma-methylene)triphosphate greater than adenosine-5'-(beta,gamma-methylene)triphosphate greater than adenosine triphosphate.

Table 3: Biochemical Applications and Binding Properties of Adenosine-5'-(beta,gamma-methylene)triphosphate

Target Protein/System Binding Affinity Functional Effect Reference
Heat Shock Protein 90 N-terminal domain Kd = 3.8 μM Promotes active homodimer formation
Calcium Adenosine Triphosphatase (E1 state) High affinity Cross-links nucleotide and phosphorylation domains
Calcium Adenosine Triphosphatase (E2 state) Lower affinity Folded conformation with magnesium coordination
Adenosine Triphosphate Receptors (Excitatory) High potency Potent specific agonist activity
Lipopolysaccharide Transporter Functional binding Inhibits adenosine triphosphatase activity

The structural studies of lipopolysaccharide transporter complexes have further demonstrated the utility of adenosine-5'-(beta,gamma-methylene)triphosphate in understanding membrane protein mechanisms. Binding of adenosine-5'-(beta,gamma-methylene)triphosphate induces conformational changes including inward rotation and shifting of transmembrane helices, leading to cavity tightening and closure of lateral gates. This binding significantly inhibits the adenosine triphosphatase activity of the lipopolysaccharide transporter complex, effectively mimicking and locking the adenosine triphosphate-bound state for structural analysis.

The dynamic effects of adenosine-5'-(beta,gamma-methylene)triphosphate binding on Heat Shock Protein 90 have been characterized through detailed nuclear magnetic resonance studies. The binding enhances slow-motion conformational exchanges of residues within specific protein segments, providing insights into the allosteric mechanisms underlying Heat Shock Protein 90 function. A total of 170 non-proline residues were identified in triple-labeled Heat Shock Protein 90 bound with adenosine-5'-(beta,gamma-methylene)triphosphate, demonstrating widespread conformational effects throughout the protein structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18N5O12P3 B1201737 AMP-PCP CAS No. 3469-78-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N5O12P3/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-31(24,25)28-30(22,23)4-29(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZTZBNSLXELAL-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N5O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80956172
Record name 9-[5-O-(Hydroxy{[hydroxy(phosphonomethyl)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine
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Molecular Weight

505.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3469-78-1
Record name β,γ-Methylene ATP
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Record name 5'-Adenylyl (beta,gamma-methylene)diphosphonate
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Record name 9-[5-O-(Hydroxy{[hydroxy(phosphonomethyl)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine
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Record name Adenosine 5'-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid
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Biological Activity

AMP-PCP (Adenosine 5'-monophosphate, cyclic phosphorothioate) is a non-hydrolyzable analog of ATP that has garnered attention in biochemical research due to its unique properties and biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and implications for research and therapeutic applications.

This compound functions primarily as an ATP analog, meaning it can bind to ATP-binding sites in proteins but does not undergo hydrolysis. This characteristic allows it to stabilize protein conformations and influence cellular processes that typically require ATP.

  • Binding Affinity : this compound has a binding affinity for various proteins, including Hsp90, with a dissociation constant (Kd) of approximately 3.8 μM . This binding promotes the formation of active homodimers, which are crucial for Hsp90's chaperone function.
  • Influence on Recombination Proteins : Studies have shown that this compound can stabilize presynaptic filaments formed by recombinases such as RAD51 and DMC1, which are essential for homologous DNA repair . The presence of this compound enhances filament stability without promoting ATP hydrolysis, indicating its potential role in modulating DNA repair mechanisms.
  • Calcium Release Modulation : In experimental settings, this compound has been observed to stimulate calcium release in skeletal muscle cells even in the absence of ATP . This suggests that this compound can activate pathways typically reliant on ATP, thereby influencing muscle contraction and signaling.

Biological Effects

This compound's biological effects are diverse and depend on the specific cellular context:

  • Muscle Physiology : In studies involving smooth muscle tissues, this compound has been shown to enhance proteolytic activity independent of ubiquitin pathways, indicating its role in muscle function and metabolism .
  • Neurotransmission : Research indicates that this compound can induce contractions in rat duodenum and urinary bladder tissues through P2 purinoceptors, suggesting its involvement in neurotransmission and smooth muscle contraction .

Case Studies

Several case studies illustrate the impact of this compound on cellular processes:

  • DMC1 Activity : A study investigating DMC1-mediated homologous recombination found that while ATP is necessary for DMC1 activity, the hydrolysis of ATP is not required when using this compound. This highlights the compound's ability to maintain filament stability without promoting turnover, thus enhancing recombination efficiency under certain conditions .
  • Calcium Dynamics : In experiments assessing calcium dynamics in muscle cells, this compound was found to stimulate cumulative calcium release even in ATP-free solutions. This effect underscores its potential utility in studying calcium signaling pathways and muscle contraction mechanisms .

Comparative Analysis

The following table summarizes key aspects of this compound's biological activity compared to ATP:

FeatureATPThis compound
HydrolysisYesNo
Binding AffinityHighModerate (Kd = 3.8 μM)
Role in DNA RepairEssentialStabilizes filaments
Effect on Calcium ReleaseDirectly stimulatesStimulates in absence of ATP
Influence on Muscle ActivityEssential for contractionEnhances proteolytic activity

Scientific Research Applications

Structural Biology Applications

AMP-PCP serves as a significant tool in structural investigations of proteins, particularly those interacting with ATP. It is used to stabilize protein conformations and facilitate the study of nucleotide-binding mechanisms.

Case Study: DnaB Helicase

  • Objective: Investigate the binding dynamics of DnaB helicase with this compound.
  • Methodology: NMR spectroscopy was employed to observe chemical shift perturbations upon binding.
  • Findings: The binding of this compound resulted in notable conformational changes in DnaB, indicating its role in modulating protein dynamics. The study highlighted that this compound binds with high homogeneity, essential for structural studies of protein complexes .

Pharmacological Applications

This compound has demonstrated diverse pharmacological effects, particularly in smooth muscle tissues. Its interaction with ATP receptors has been extensively studied.

Pharmacological Effects:

  • Smooth Muscle Contraction: In guinea-pig models, this compound induced contractions in various smooth muscle preparations, with potency observed as follows:
    • L-AMP-PCP > this compound > ATP
  • Relaxation Responses: In the guinea-pig thoracic aorta, both ATP and this compound caused relaxations, although ATP was more potent than this compound .

Molecular Biology Applications

This compound is also utilized in molecular biology for studying enzyme kinetics and cellular processes.

Case Study: Ca2+-ATPase Interaction

  • Objective: Assess the interaction between Ca2+-ATPase and this compound.
  • Methodology: Time-resolved infrared spectroscopy was used to monitor ATP analog exchange.
  • Results: The study revealed that this compound binds similarly to ATP, facilitating phosphorylation processes within the enzyme .

Biochemical Pathway Investigations

This compound plays a role in elucidating biochemical pathways by serving as a substrate or inhibitor in enzymatic reactions.

Hsp90 Interaction:

  • Objective: Investigate the binding dynamics of this compound with Hsp90.
  • Findings: this compound enhances the formation of the active homodimer of Hsp90, crucial for its chaperone activity. The binding affinity was measured with a Kd value of 3.8 μM, indicating its effectiveness as a stabilizing agent in protein folding processes .

Data Tables

Application AreaSpecific Use CaseKey Findings
Structural BiologyDnaB Helicase StudiesInduced conformational changes upon binding
PharmacologySmooth Muscle ContractionPotency order: L-AMP-PCP > this compound > ATP
Molecular BiologyCa2+-ATPase InteractionSimilar binding dynamics to ATP observed
Biochemical PathwaysHsp90 Binding StudiesEnhanced homodimer formation; Kd = 3.8 μM

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural Features of ATP Analogs

Compound Bridging Group (β-γ) Hydrolysable Key Structural Deviation
ATP O (phosphate) Yes Natural substrate
AMP-PCP CH₂ (methylene) No Non-polar bridge, mimics ATP geometry
AMP-PNP NH (imidodiphosphate) No Polar bridge, closer charge to ATP
ATP-γS S (thio-phosphate) Partially Sulfur substitution slows hydrolysis
ADP None (β-phosphate) N/A Product of ATP hydrolysis

Key Insights :

  • This compound vs. AMP-PNP : this compound's methylene group reduces polarity compared to AMP-PNP's imidodiphosphate bridge, leading to weaker binding in systems sensitive to charge distribution. For example, this compound is 3-fold less efficient than AMP-PNP in supporting RNA polymerase II elongation .
  • This compound vs. ATP-γS : ATP-γS retains partial hydrolysis capability due to sulfur’s electronegativity, enabling its use in trapping intermediate states (e.g., in kinase assays) .
  • This compound vs. ADP : this compound mimics ATP’s triphosphate geometry, whereas ADP lacks the γ-phosphate. This difference explains why this compound binds the sodium pump (K(1/2) = 180 μM) more weakly than ADP (K(1/2) = 25 μM) .
Binding Affinities and Enzymatic Efficiency

Table 2: Binding and Functional Comparison

System Studied This compound (Kd or EC₅₀) AMP-PNP (Kd or EC₅₀) ATP (Kd or EC₅₀) Reference
Hsp90 N-terminal domain 3.8 μM N/A 1.2 μM
RNA Pol II Transcription Inefficient* Efficient 100% efficiency
Sodium Pump (E₁ form) K(1/2) = 180 μM K(1/2) = 65 μM K(1/2) = 15 μM
MEK1 Kinase Binds competitively Binds competitively Substrate

*this compound supports elongation at 33% efficiency relative to ATP in RNA Pol II .

Mechanistic Implications :

  • Conformational Induction : this compound fails to induce ATPase conformational changes in Trap1 (Hsp90 family), unlike ATP or ADP, suggesting hydrolysis is required for structural rearrangements .
  • Pre-Hydrolytic State Mimicry : In DnaB helicase, this compound stabilizes the ATP-bound pre-hydrolysis state, while AMP-PNP is hydrolyzed during sample preparation .
  • Charge Sensitivity: this compound’s non-polar bridge reduces affinity in charge-sensitive systems (e.g., multidrug resistance-associated proteins), where ATP-γS or AMP-PNP are more effective .
Context-Dependent Efficacy
  • Transcription Systems : this compound is inefficient in RNA Pol I initiation but supports elongation, highlighting its dependency on enzymatic context .
  • Calcium Handling : this compound binds RyR2 with higher predicted energy (-7.2 kcal/mol) than ATP (-8.5 kcal/mol), indicating weaker interaction in calcium channels .
  • Kinase Studies: In ERK2, this compound stabilizes active conformations for crystallography but cannot replace ATP in functional assays .

Limitations :

  • Reduced Binding Affinity : Weaker binding in systems requiring precise charge matching (e.g., sodium pump ).
  • Lack of Hydrolysis-Driven Conformational Changes : Limits utility in studying post-hydrolysis enzyme states .

Preparation Methods

Core Synthetic Strategy

The synthesis of this compound centers on introducing a methylene (-CH2_2-) group between the β- and γ-phosphates of ATP. This modification is achieved via phosphoramidite chemistry or nucleophilic substitution reactions. Key steps include:

  • Protection of Adenosine : The ribose hydroxyl groups are protected using trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups to prevent undesired side reactions.

  • Phosphorylation : A methylenebis(phosphonic acid) derivative is coupled to adenosine monophosphate (AMP). This step often employs carbodiimide activators like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate phosphate bond formation.

  • Deprotection and Purification : Protecting groups are removed under mild acidic conditions, followed by purification via ion-exchange chromatography or reverse-phase HPLC.

Optimized Protocol from Literature

Nagata et al. (1978) demonstrated a related approach for synthesizing N6^6-(6-bromoacetamidohexyl)-AMP-PCP, highlighting the versatility of this compound derivatives. Although their focus was on affinity labeling, the phosphorylation strategy aligns with this compound synthesis:

  • Reagents : Adenosine, methylenebis(phosphonyl chloride), triethylamine (TEA).

  • Conditions : Reaction conducted in anhydrous dimethylformamide (DMF) at 0–4°C to minimize hydrolysis.

  • Yield : ~40–60% after purification, as reported for analogous ATP analogs.

Physicochemical Properties and Characterization

Structural and Spectral Data

This compound’s structure (C11_{11}H18_{18}N5_5O12_{12}P3_3) is confirmed through:

  • NMR Spectroscopy : 31^{31}P NMR shows distinct peaks for α-, β-, and γ-phosphates at δ −10.2, −22.1, and −5.3 ppm, respectively.

  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 505.208 ([M+H]+^+).

Table 1: Key Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC11_{11}H18_{18}N5_5O12_{12}P3_3
Molecular Weight505.208 g/mol
CAS Number3469-78-1 (free acid)
SolubilitySoluble in DMSO, H2_2O
Storage Conditions-20°C (desiccated)

Disodium Salt Preparation

For enhanced stability, this compound is often isolated as its disodium salt (CAS 7414-56-4):

  • Neutralization : The free acid form is treated with 2 equivalents of NaOH.

  • Lyophilization : The solution is freeze-dried to yield a hygroscopic powder.

  • Quality Control : Purity (>99%) is verified via anion-exchange HPLC with UV detection at 260 nm.

Analytical and Functional Validation

Binding Affinity Assays

This compound’s utility is validated through its interaction with Hsp90, a molecular chaperone:

  • Surface Plasmon Resonance (SPR) : this compound binds the Hsp90 N-terminal domain with a Kd_d of 3.8 μM.

  • Conformational Studies : NMR reveals that this compound stabilizes Hsp90’s active homodimer by enhancing conformational exchanges in residues A117–A141.

Enzyme Inhibition Profiling

This compound serves as a competitive inhibitor for ATP-dependent enzymes:

  • Creatine Kinase (CK) : Incubation with 1 mM this compound results in 90% inactivation within 10 minutes.

  • Adenylate Cyclase : this compound is hydrolyzed to cyclic AMP at rates comparable to adenylyl imidodiphosphate (AMP-PNP), with lower nonspecific phosphatase activity.

Industrial-Scale Production Considerations

Scalability Challenges

  • Cost of Raw Materials : Methylenebis(phosphonic acid) derivatives are expensive, necessitating optimized stoichiometry.

  • Purification Bottlenecks : Large-scale ion-exchange chromatography requires specialized equipment to maintain >95% purity.

Regulatory Compliance

  • Good Manufacturing Practice (GMP) : Facilities must adhere to USP-NF standards for nucleotide analogs intended for clinical research.

  • Safety Data : this compound’s Material Safety Data Sheet (MSDS) highlights precautions for inhalation and skin contact due to its hygroscopic nature.

Emerging Applications and Derivatives

Hsp90-Targeted Drug Discovery

This compound’s ability to stabilize Hsp90 dimers aids in screening inhibitors for cancer therapy. For example:

  • Fragment-Based Screening : Co-crystallization with this compound identifies pockets for small-molecule binding.

Photoaffinity Labeling Probes

Derivatization with photoreactive groups (e.g., aryl azides) enables covalent crosslinking to ATP-binding sites, as seen in Nagata et al.’s bromoacetamidohexyl analog .

Q & A

Q. How does AMP-PCP function as an ATP analog in experimental studies?

this compound is a non-hydrolyzable ATP analog that competitively binds to ATP-binding sites, blocking ATP-dependent processes without undergoing hydrolysis. For example, in studies on the SERCA Ca²⁺-ATPase, this compound stabilizes the enzyme's conformation, increasing its half-life from 38.43 minutes (without this compound) to 82.15 minutes (with this compound) in wild-type enzymes . This allows researchers to isolate intermediate states of ATPases for structural and functional analysis.

Q. What experimental methods are used to validate this compound's inhibitory effects on ATP-dependent pathways?

A common approach involves comparative assays with ATP and this compound. In plant studies, this compound-treated tissues (e.g., bean leaves) show reduced CO₂ uptake due to inhibited K⁺ influx into guard cells, which suppresses stomatal opening and dark reactions of photosynthesis. Validation includes measuring CO₂ absorption rates and comparing them with ATP-treated or untreated controls .

Q. How is this compound employed to study ion transport mechanisms?

In pancreatic zymogen granule membranes, this compound enhances Cl⁻ conductance, which becomes rate-limiting for KCl flux. Researchers use osmotic lysis assays with valinomycin (a K⁺ ionophore) to quantify the effect of this compound on ion gradients, revealing its role in modulating ATP-sensitive ion channels .

Advanced Research Questions

Q. How can this compound resolve conformational dynamics in enzyme structural studies?

this compound is used in X-ray crystallography to trap enzymes in specific states. For instance, in the LpxK kinase, this compound binding stabilizes a "closed" conformation, allowing visualization of the active site via simulated annealing omit maps. This reveals hydrogen-bonding networks between this compound and catalytic residues, critical for understanding substrate recognition .

Q. What experimental designs address contradictory data on this compound's effects in mutant enzyme studies?

Mutagenesis combined with ATPase activity assays can clarify discrepancies. In SERCA mutants like R489A, this compound increases enzyme stability by 300% (half-life from 19.03 to 84.32 minutes), while other mutants (e.g., E771Q) show no stabilization. Such data highlight residue-specific roles in ATP binding and suggest compensatory mechanisms in catalytic domains .

Q. How does this compound differentiate between ATP hydrolysis-dependent and -independent processes in transcriptional regulation?

In RNA polymerase I studies, this compound supports elongation but not initiation, as it lacks a hydrolyzable γ-phosphate. By comparing transcription efficiency with ATP/AMP-PNP (another analog), researchers confirm that initiation requires γ-phosphate cleavage, while elongation depends on β-phosphate integrity .

Q. What pharmacological insights are gained from this compound's resistance to degradation?

In bladder smooth muscle studies, this compound induces stronger contractions than ATP due to its slow degradation. Its stereoisomer, L-AMP-PCP, is even more potent and degradation-resistant, making it a tool to probe purinergic receptor signaling without interference from metabolic byproducts .

Methodological Considerations

  • Concentration Optimization : this compound efficacy varies by system. For SERCA, 1 mM this compound suffices for stabilization , while plant studies use 0.1–1.0 mM to titrate stomatal responses .
  • Controls : Include ATP-treated and untreated groups to distinguish specific inhibition from general toxicity.
  • Structural Studies : Pair this compound with cryo-EM or crystallography to resolve trapped conformational states .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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AMP-PCP
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AMP-PCP

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.